Cas no 1805325-73-8 (Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate)

Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate
- Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate
-
- インチ: 1S/C8H7F2NO4/c1-15-8(14)5-6(13)4(7(9)10)3(12)2-11-5/h2,7,12-13H,1H3
- InChIKey: AMQSPOAZKDGLQD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(=O)OC)C=1O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 79.6
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004774-1g |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 1g |
$1,646.40 | 2022-04-01 | |
Alichem | A024004774-250mg |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 250mg |
$700.40 | 2022-04-01 | |
Alichem | A024004774-500mg |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 500mg |
$1,078.00 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
7. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylateに関する追加情報
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate (CAS No. 1805325-73-8): A Comprehensive Overview
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate, identified by its CAS number 1805325-73-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The unique structural features of this molecule, particularly the presence of both difluoromethyl and hydroxyl groups, contribute to its distinctive chemical properties and make it a valuable candidate for further exploration in medicinal chemistry.
The difluoromethyl group is a key structural moiety in this compound, known for its ability to enhance metabolic stability and binding affinity in drug molecules. This group has been extensively studied in the development of various therapeutic agents due to its favorable pharmacokinetic properties. In contrast, the hydroxyl groups at the 3 and 5 positions of the pyridine ring introduce polarity and potential hydrogen bonding capabilities, which can influence the compound's solubility and interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate and biological receptors. Studies have demonstrated that the combination of the difluoromethyl group and hydroxyl moieties can optimize binding affinity to specific enzymes and receptors, making this compound a promising scaffold for drug design. The pyridine core itself is a well-documented pharmacophore in numerous approved drugs, further highlighting the potential therapeutic relevance of this compound.
The synthesis of Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the difluoromethyl group often necessitates specialized synthetic methodologies, such as halogenation followed by cross-coupling reactions. The presence of multiple hydroxyl groups also requires careful consideration to avoid unwanted side reactions. Despite these challenges, recent improvements in synthetic techniques have made it more feasible to produce this compound in sufficient quantities for further research.
In vitro studies have begun to uncover the potential biological activities of Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes and pathways relevant to inflammation, cancer, and neurodegenerative diseases. The unique combination of structural features is thought to contribute to its multifaceted biological effects. Further investigation into its mechanism of action will be crucial to determine its therapeutic potential and identify possible applications in drug development.
The growing interest in fluorinated compounds in medicinal chemistry has driven significant research into understanding how fluorine atoms influence biological activity. The difluoromethyl group, in particular, has been shown to modulate both potency and selectivity of drug candidates. This has led to its incorporation into numerous lead compounds that are currently undergoing preclinical or clinical evaluation. Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate represents another example of how fluorinated pyridines can be leveraged to develop novel therapeutic agents.
The future prospects for Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate are promising, with ongoing research aimed at optimizing its chemical properties and exploring new synthetic routes. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential as a drug candidate. Additionally, advancements in biocatalysis and green chemistry may offer sustainable alternatives for producing this compound on an industrial scale.
In conclusion, Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate (CAS No. 1805325-73-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug design, while recent studies highlight its promising biological activities. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.
1805325-73-8 (Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate) 関連製品
- 332039-80-2(4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)
- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)
- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)